molecular formula C21H16Cl2N2O4S B4938423 (5E)-5-[(3,5-dichloro-4-prop-2-enoxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-[(3,5-dichloro-4-prop-2-enoxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B4938423
M. Wt: 463.3 g/mol
InChI Key: BGKWFQYSZGICSC-OQLLNIDSSA-N
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Description

The compound (5E)-5-[(3,5-dichloro-4-prop-2-enoxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds, such as the dichlorophenyl and methoxyphenyl derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong bases, solvents like toluene or dichloromethane, and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced techniques such as microwave-assisted synthesis can also enhance reaction rates and selectivity. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully monitored to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of sulfanylidene and methoxy groups makes it susceptible to oxidation reactions, leading to the formation of sulfoxides and other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether, altering the compound’s properties.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its structural features make it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: The compound’s unique properties may be explored for developing new pharmaceuticals, particularly in targeting specific molecular pathways.

    Industry: It can be used in the production of specialty chemicals, dyes, and polymers due to its reactive functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, the dichlorophenyl group may interact with enzyme active sites, while the sulfanylidene group can form covalent bonds with nucleophilic residues. These interactions can modulate enzyme activity or disrupt protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Shares the dichlorophenyl group but lacks the complex diazinane structure.

    Methoxyphenyl derivatives: Contain the methoxyphenyl group but differ in other functional groups and overall structure.

Uniqueness

The uniqueness of (5E)-5-[(3,5-dichloro-4-prop-2-enoxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(5E)-5-[(3,5-dichloro-4-prop-2-enoxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O4S/c1-3-8-29-18-16(22)10-12(11-17(18)23)9-15-19(26)24-21(30)25(20(15)27)13-4-6-14(28-2)7-5-13/h3-7,9-11H,1,8H2,2H3,(H,24,26,30)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKWFQYSZGICSC-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC=C)Cl)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)OCC=C)Cl)/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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